

The Chemistry of the Griess Test: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Griess-reagent

Cat. No.: B8254799

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For researchers, scientists, and drug development professionals, the accurate quantification of nitrite is crucial for understanding the role of nitric oxide (NO) in various physiological and pathological processes. The Griess test, a robust and cost-effective colorimetric assay, has been a cornerstone of nitrite and nitrate analysis for over a century. This guide provides a detailed examination of the core chemistry, experimental protocols, and quantitative parameters of the Griess test.

Core Chemical Principles

The Griess test is a two-step diazotization reaction that converts nitrite into a stable and colored azo compound.^{[1][2]} The reaction was first described by Peter Griess in 1858.^{[1][3]}

The process begins with the reaction of a nitrite-containing sample with a diazotizing reagent, typically sulfanilamide, under acidic conditions.^{[2][4]} This forms a transient diazonium salt.^[2] Subsequently, a coupling reagent, N-(1-naphthyl)ethylenediamine (NED), is added, which reacts with the diazonium salt to produce a stable, intensely colored azo dye.^{[1][2]} The intensity of the resulting pink-red or purple color is directly proportional to the nitrite concentration in the sample and can be quantified spectrophotometrically.^{[1][2]}

The overall reaction is as follows:

- **Diazotization:** In an acidic medium, the nitrite ion (NO_2^-) reacts with sulfanilamide to form a diazonium salt.

- Azo Coupling: The diazonium salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye.[\[1\]](#)

The resulting azo dye exhibits a characteristic absorbance maximum, typically in the range of 520-590 nm, with most protocols specifying a measurement at or around 548 nm.[\[5\]](#)[\[6\]](#)

Quantitative Data Summary

The Griess test is a sensitive method for nitrite quantification. The following table summarizes key quantitative parameters associated with the assay.

Parameter	Typical Value(s)	Notes
Absorbance Maximum (λ_{max})	540 - 548 nm	The exact maximum can vary slightly depending on the specific Griess reagent formulation and the solvent. [2] [5] [7]
Limit of Detection (LOD)	0.02 - 2.5 μM	The detection limit can be influenced by the sample matrix and the specific protocol used. [1] [4] [5] Some commercial kits claim detection as low as 100 nM. [8]
Linear Range	Typically 1 - 100 μM	The linear range should be determined for each specific assay setup by generating a standard curve. [6]

Experimental Protocols

While specific protocols may vary between commercial kits and research laboratories, the following outlines a generalized methodology for performing the Griess test in a 96-well microplate format, a common high-throughput application.

Reagent Preparation

- Griess Reagent: A typical formulation involves two separate solutions that are often mixed just before use:
 - Solution A (Diazotizing Reagent): Sulfanilamide (e.g., 1-2% w/v) in an acidic solution (e.g., 5% phosphoric acid).[1][5]
 - Solution B (Coupling Reagent): N-(1-naphthyl)ethylenediamine dihydrochloride (e.g., 0.1-0.2% w/v) in deionized water.[1][5]
 - Working Griess Reagent: Equal volumes of Solution A and Solution B are mixed immediately before the assay. This mixture is typically stable for only a few hours.[5]
- Nitrite Standard: A stock solution of sodium nitrite (e.g., 1 mM) in deionized water is used to prepare a series of dilutions for generating a standard curve.[5]

Sample Preparation

- Biological Fluids (Plasma, Serum, Urine): These samples often require deproteinization to avoid interference.[2] This can be achieved by methods such as ultrafiltration using 10 kDa molecular weight cut-off filters or chemical precipitation with agents like zinc sulfate.[2][9] Acidic precipitation methods should be avoided as they can lead to nitrite loss.[2]
- Cell Culture Supernatants: These can often be used directly after centrifugation to remove any cells or debris.
- Tissue Homogenates: Tissues should be homogenized in an appropriate buffer and then centrifuged to pellet cellular debris. The resulting supernatant is used for the assay.

Assay Procedure (96-Well Plate)

- Standard Curve Preparation: Prepare a series of nitrite standards by diluting the stock solution in the same matrix as the samples (e.g., deionized water, cell culture medium). A typical range is 1-100 μM . [5]
- Sample and Standard Addition: Add a specific volume of the standards and samples to individual wells of the 96-well plate (e.g., 50-150 μL). [5]

- Griess Reagent Addition: Add an equal volume of the freshly prepared working Griess Reagent to each well.
- Incubation: Incubate the plate at room temperature for a period of 10-30 minutes, protected from light.[\[5\]](#)[\[9\]](#)
- Absorbance Measurement: Measure the absorbance at or near 548 nm using a microplate reader.[\[5\]](#)
- Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Measurement of Total Nitric Oxide (NO_x)

In biological systems, NO is rapidly oxidized to both nitrite (NO₂⁻) and nitrate (NO₃⁻).[\[10\]](#) The Griess test only detects nitrite. To determine the total NO production (often referred to as NO_x), nitrate must first be reduced to nitrite. This is commonly achieved using enzymes like nitrate reductase or reducing agents such as cadmium or vanadium(III) chloride.[\[2\]](#)[\[11\]](#) The Griess assay is then performed on the nitrate-reduced samples to measure the total nitrite concentration.

Potential Interferences

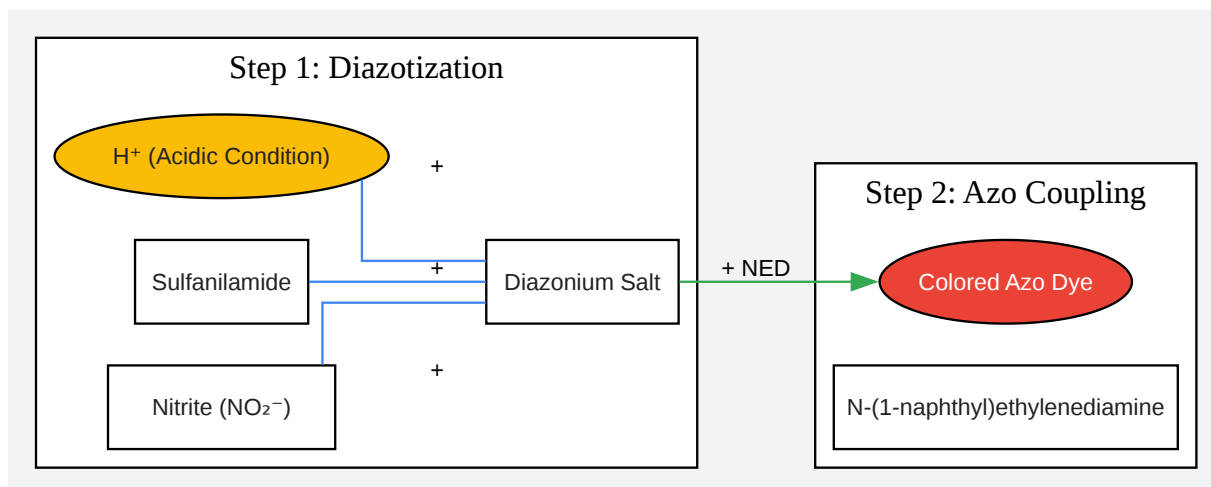
A number of substances can interfere with the Griess assay, leading to inaccurate results. These include:

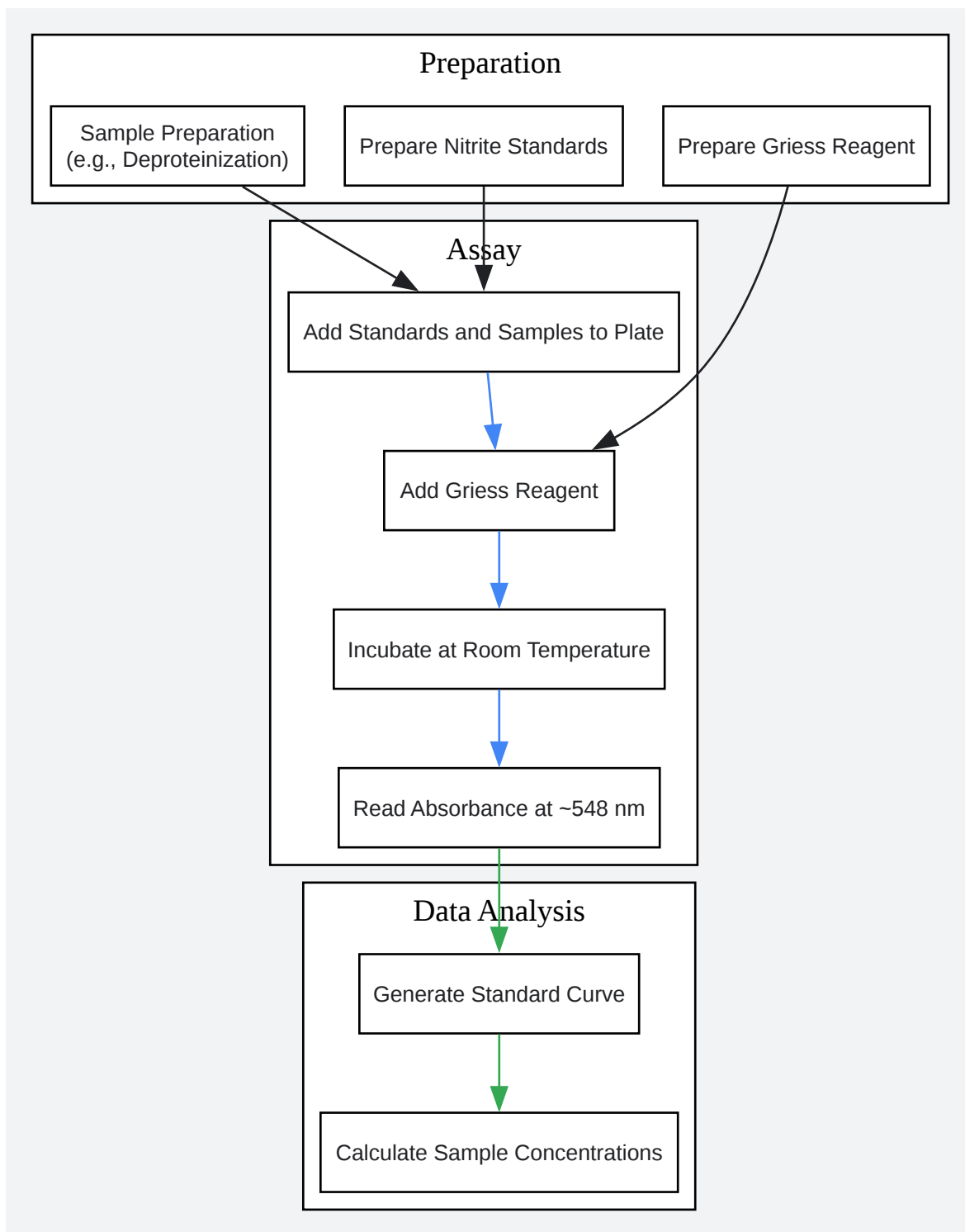
- Reducing agents: Ascorbate and reduced thiols can interfere with the diazotization reaction.[\[2\]](#)
- Proteins: High protein concentrations can interfere with the assay, necessitating a deproteinization step.[\[2\]](#)[\[12\]](#)
- NADPH: This cofactor can interfere with the Griess reaction.[\[2\]](#)
- Anticoagulants: Some anticoagulants, such as heparin and EDTA, have been reported to interfere with the assay under certain conditions.[\[2\]](#)[\[13\]](#)

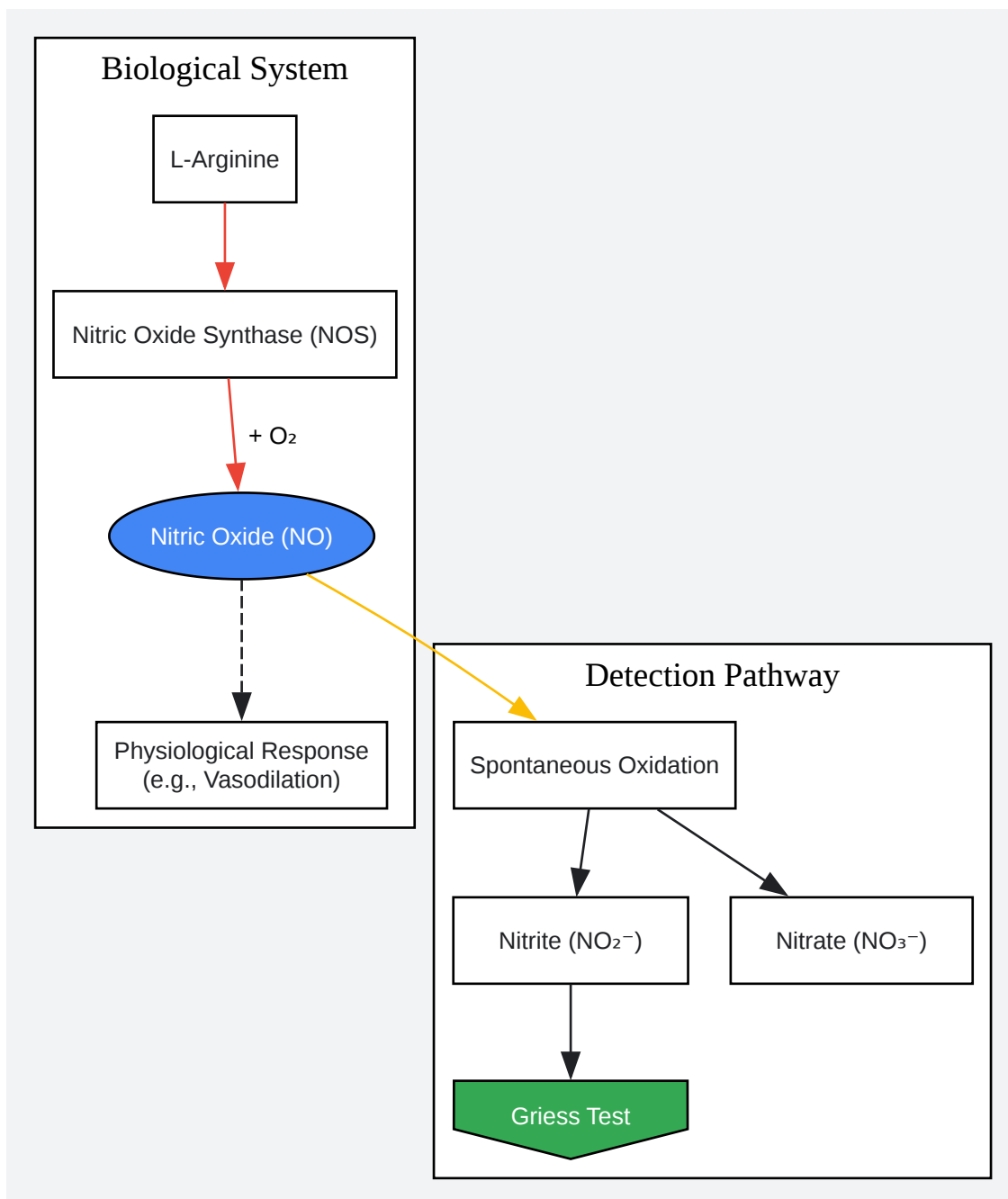
It is crucial to perform appropriate controls and validate the assay for the specific sample matrix being analyzed.

Visualizations

Chemical Reaction Pathway







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- To cite this document: BenchChem. [The Chemistry of the Griess Test: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8254799#understanding-the-chemistry-of-the-griess-test]

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